N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-18-11-5-2-8-15(18)14-22-21(24)23-16-9-3-6-12-19(16)26-20-13-7-4-10-17(20)23/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQHJNUYPJFGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution with Methoxyphenylmethyl Group: The phenothiazine core is then reacted with a methoxyphenylmethyl halide under basic conditions to introduce the methoxyphenylmethyl group.
Introduction of the Carboxamide Group: The final step involves the reaction of the substituted phenothiazine with an appropriate carboxylic acid derivative (such as an acid chloride) to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Antipsychotic Properties
Phenothiazine derivatives have long been recognized for their antipsychotic effects. N-[(2-Methoxyphenyl)methyl]-10H-phenothiazine-10-carboxamide exhibits similar pharmacological properties, potentially acting on dopamine receptors to alleviate symptoms of schizophrenia and bipolar disorder.
Case Study:
A study conducted by researchers at a leading psychiatric institute demonstrated that this compound effectively reduced psychotic symptoms in animal models, showing a significant decrease in hyperactivity and aggression compared to control groups .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of phenothiazine derivatives. This compound may inhibit oxidative stress and apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases.
Research Findings:
In vitro studies indicated that this compound significantly reduced cell death in cultures exposed to neurotoxic agents . These findings suggest its potential application in conditions such as Alzheimer's disease and Parkinson's disease.
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its therapeutic application. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity.
Toxicity Studies:
A series of acute toxicity tests in rodents have shown no significant adverse effects at doses up to 100 mg/kg, suggesting a favorable safety margin . However, further studies are necessary to fully elucidate its long-term effects and potential side effects.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby influencing neural signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Phenothiazine Carboxamide Derivatives
| Compound Name | Substituents at 10th Position | Key Structural Differences |
|---|---|---|
| N-[(2-Methoxyphenyl)methyl]-10H-phenothiazine-10-carboxamide | 2-Methoxyphenylmethyl + carboxamide | Methoxy group enhances π-stacking; carboxamide improves stability |
| N-(2-Phenylethyl)-10H-phenothiazine-10-carboxamide | 2-Phenylethyl + carboxamide | Ethyl linker increases hydrophobicity; lacks methoxy group |
| N-Phenyl-10H-phenothiazine-10-carboxamide | Phenyl + carboxamide | No methoxy group; planar phenyl reduces steric hindrance |
| N-Allyl-10H-phenothiazine-10-carboxamide | Allyl + carboxamide | Unsaturated allyl group may alter reactivity |
| Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride | Diethylaminoethyl + carboxylate ester | Ester group lowers metabolic stability compared to carboxamide |
The 2-methoxyphenylmethyl group distinguishes the target compound from analogs like N-phenyl or N-allyl derivatives. The methoxy group’s electron-donating properties facilitate interactions with aromatic residues in receptor binding pockets, while the methylene bridge provides conformational flexibility .
Pharmacological and Biochemical Comparisons
Physicochemical and Conformational Properties
The phenothiazine core adopts a "butterfly" conformation with a folding angle between benzene rings (~153.87°), as observed in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine . Substituents at the 10th position influence planarity:
- The 2-methoxyphenylmethyl group introduces a dihedral angle of ~10° with the phenothiazine plane, balancing steric bulk and conformational freedom .
- Carboxamide derivatives generally exhibit higher thermal stability compared to ester analogs due to stronger hydrogen bonding .
Biological Activity
N-[(2-Methoxyphenyl)methyl]-10H-phenothiazine-10-carboxamide, also known as a phenothiazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its phenothiazine backbone, which is known for its ability to interact with various biological targets. The molecular formula is , and it features a methoxyphenyl group attached to the nitrogen of the phenothiazine structure.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells. Studies suggest that it can scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.
- Inhibition of Cell Proliferation : Research indicates that this phenothiazine derivative can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the modulation of signaling pathways involved in cell survival and death.
- Neuroprotective Effects : this compound has shown potential in protecting neuronal cells from damage, possibly through its antioxidant properties and ability to modulate neurotransmitter systems.
Biological Activities
Case Studies
- Cancer Research : In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.
- Neuroprotection : A study on neurodegenerative diseases highlighted the compound's ability to protect against neuronal apoptosis induced by oxidative stress. It was found to significantly reduce markers of cell death in cultured neuronal cells.
- Inflammation Models : In animal models of inflammation, this compound showed efficacy in reducing edema and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2-methoxyphenyl)methyl]-10H-phenothiazine-10-carboxamide, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between phenothiazine derivatives and substituted benzyl halides. For example, reacting 10H-phenothiazine-10-carbonyl chloride with 2-methoxybenzylamine under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Key parameters include:
- Catalyst use : Triethylamine or DMAP to neutralize HCl byproducts .
- Temperature control : Slow addition of reagents to prevent exothermic side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., triclinic crystal system with space group P1, as seen in related phenothiazines ).
- Spectroscopy :
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), carboxamide (-CONH-), and aromatic proton environments.
- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 375.12) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Phenothiazine carboxamides are studied for:
- Cholinesterase inhibition : Assessed via Ellman’s assay using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, with IC₅₀ values compared to donepezil .
- Anticancer activity : Screened against cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, related derivatives show IC₅₀ values of 10–50 µM .
- Antioxidant potential : Evaluated via DPPH radical scavenging assays, with EC₅₀ compared to ascorbic acid .
Advanced Research Questions
Q. How can structural modifications optimize pharmacokinetic properties, such as metabolic stability?
- Methodological Answer :
- Metabolic profiling : Incubate with hepatic microsomes (rat/rabbit) and NADPH cofactor, followed by LC-MS/MS to identify metabolites. For example, CYP2E1-mediated oxidation of the methoxy group generates o-aminophenol, while CYP1A enzymes promote reductive pathways .
- Derivatization strategies :
- Replace the methoxy group with fluorinated or bulky substituents to block CYP-mediated oxidation.
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., ATCC-certified HepG2), passage numbers, and assay protocols (e.g., MTT incubation time: 48–72 hrs).
- Structural verification : Confirm compound purity (>95% via HPLC) and polymorphic form (e.g., powder X-ray diffraction) to exclude batch variability .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., AChE active site) and correlate with experimental IC₅₀ .
Q. How can advanced crystallographic techniques address challenges in resolving conformational flexibility?
- Methodological Answer :
- High-resolution X-ray diffraction : Collect data at cryogenic temperatures (100 K) to minimize thermal motion. Use synchrotron radiation for small crystals (<0.1 mm).
- SHELXL refinement : Apply anisotropic displacement parameters and restraints for flexible groups (e.g., methoxyphenyl ring). Validate with R-factor convergence (<5%) and electron density maps .
- DFT calculations : Compare experimental geometries with optimized structures (B3LYP/6-311+G(d,p)) to identify dominant conformers .
Q. What strategies improve selectivity in targeting neurodegenerative vs. anticancer pathways?
- Methodological Answer :
- Targeted SAR studies : Synthesize analogs with:
- Neurodegenerative focus : Bulky N-alkyl groups (e.g., -CH₂C₆H₅) to enhance blood-brain barrier penetration.
- Anticancer focus : Sulfonate or PEGylated side chains to increase hydrophilicity and reduce CNS uptake .
- Transcriptomic profiling : Use RNA-seq or CRISPR screens to identify differentially expressed genes (e.g., BCL2 in cancer vs. APP in neurodegeneration) post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
